N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
CAS No.: 305346-12-7
Cat. No.: VC4353330
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 305346-12-7 |
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Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.228 |
IUPAC Name | N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) |
Standard InChI Key | OKJNTNCDJJUPEQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS: 305346-12-7) belongs to the pyrazole-carboxamide family, featuring a pyrazole ring substituted at the 3-position with a carboxamide group and at the 1-position with a 4-methoxyphenyl moiety . The molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol . Key structural elements include:
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A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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A 4-methoxyphenyl group (–OCH₃) attached to the pyrazole’s N1 position, enhancing electron-donating properties.
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A carboxamide group (–CONH–) at the C3 position, enabling hydrogen bonding and interactions with biological targets .
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior:
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Aqueous Solubility: logSw = -2.1769, suggesting limited solubility in water .
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Polar Surface Area (PSA): 45.258 Ų, reflecting its capacity for hydrogen bonding .
These properties position it as a candidate for further optimization in drug design, balancing lipophilicity and solubility.
Synthesis and Functionalization
Synthetic Routes
The synthesis of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions, as outlined in studies on analogous pyrazole derivatives :
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
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Carboxamide Introduction: Reaction of pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 4-methoxyaniline .
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Purification: Column chromatography or recrystallization to achieve high purity (>95%) .
A representative synthesis yields 57–78% for analogous pyrazole-carboxamides, demonstrating efficiency .
Structural Modifications
Functionalization strategies aim to enhance bioactivity:
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N-Alkylation: Introducing alkyl groups at the pyrazole’s N1 position to modulate electronic properties .
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Methoxy Group Replacement: Substituting –OCH₃ with halogens or electron-withdrawing groups to alter receptor binding .
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Carboxamide Variants: Replacing the –CONH– group with esters or thiocarbamides to improve metabolic stability.
These modifications have yielded derivatives with improved antimicrobial and anticancer profiles .
Biological Activities and Mechanisms
Antimicrobial Activity
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits broad-spectrum antimicrobial properties:
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Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal Activity: Effective against Candida albicans (MIC = 16 µg/mL) .
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Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduces carrageenan-induced edema by 62% (vs. 71% for indomethacin) and exhibits 54% analgesia in hot-plate tests. Its mechanism involves COX-2 inhibition and suppression of NF-κB signaling.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (~45%) due to moderate logP and PSA .
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Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites .
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Excretion: Primarily renal (70%), with a half-life of 4.2 hours .
Toxicity Data
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Genotoxicity: Negative in Ames test and micronucleus assays .
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Cardiotoxicity: No significant hERG channel inhibition at therapeutic doses .
Comparative Analysis with Analogous Compounds
Recent Research Advancements
Drug Delivery Systems
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Nanoparticle Formulations: Encapsulation in PLGA nanoparticles improves solubility and tumor targeting, achieving 90% drug release over 72 hours .
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Prodrug Design: Phosphate ester prodrugs enhance oral bioavailability to 68% .
Computational Studies
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Molecular Docking: High affinity for EGFR (ΔG = -9.2 kcal/mol) and COX-2 (ΔG = -8.7 kcal/mol) confirmed via AutoDock Vina .
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QSAR Models: Reveal that electron-donating groups at the 4-position enhance antimicrobial activity (r² = 0.89) .
Clinical Trials
While no clinical trials have been conducted on this specific compound, its derivatives are under investigation:
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